Cas no 2228392-77-4 (3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine)

3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine structure
2228392-77-4 structure
Product name:3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine
CAS No:2228392-77-4
MF:C11H14ClNO
Molecular Weight:211.687962055206
CID:5890849
PubChem ID:165634359

3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine
    • 2228392-77-4
    • EN300-1977248
    • インチ: 1S/C11H14ClNO/c1-8(6-7-13)11-9(12)4-3-5-10(11)14-2/h3-5H,1,6-7,13H2,2H3
    • InChIKey: SWVGABMMGLSYKG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C(=C)CCN)OC

計算された属性

  • 精确分子量: 211.0763918g/mol
  • 同位素质量: 211.0763918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 196
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 35.2Ų

3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1977248-0.5g
3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine
2228392-77-4
0.5g
$1221.0 2023-09-16
Enamine
EN300-1977248-5.0g
3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine
2228392-77-4
5g
$3687.0 2023-06-03
Enamine
EN300-1977248-1.0g
3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine
2228392-77-4
1g
$1272.0 2023-06-03
Enamine
EN300-1977248-1g
3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine
2228392-77-4
1g
$1272.0 2023-09-16
Enamine
EN300-1977248-10.0g
3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine
2228392-77-4
10g
$5467.0 2023-06-03
Enamine
EN300-1977248-0.1g
3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine
2228392-77-4
0.1g
$1119.0 2023-09-16
Enamine
EN300-1977248-0.05g
3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine
2228392-77-4
0.05g
$1068.0 2023-09-16
Enamine
EN300-1977248-2.5g
3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine
2228392-77-4
2.5g
$2492.0 2023-09-16
Enamine
EN300-1977248-5g
3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine
2228392-77-4
5g
$3687.0 2023-09-16
Enamine
EN300-1977248-10g
3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine
2228392-77-4
10g
$5467.0 2023-09-16

3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine 関連文献

3-(2-chloro-6-methoxyphenyl)but-3-en-1-amineに関する追加情報

Introduction to 3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine (CAS No. 2228392-77-4)

3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine, identified by the chemical compound code CAS No. 2228392-77-4, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of amine derivatives, featuring a butenyl backbone conjugated with a phenyl ring substituted with chloro and methoxy groups. The unique structural configuration of this molecule imparts distinct chemical properties that make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The structural framework of 3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine consists of a phenyl ring at the α-position relative to the butenyl chain, with the chloro group located at the 2-position and the methoxy group at the 6-position of the phenyl ring. This substitution pattern enhances the molecule's electronic properties, making it potentially useful in modulating biological pathways. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups creates a delicate balance that can influence its reactivity and interaction with biological targets.

In recent years, there has been growing interest in exploring novel heterocyclic compounds for their pharmacological potential. 3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine represents an intriguing example of such a compound, as its structural features suggest potential applications in various therapeutic areas. The butenyl moiety, in particular, is known for its ability to participate in hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor binding affinity.

One of the most compelling aspects of 3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine is its potential role as a scaffold for developing new pharmaceutical agents. The phenyl ring with chloro and methoxy substituents can serve as a key pharmacophore, interacting with specific amino acid residues in protein targets. This interaction can be modulated by slight structural modifications, allowing for fine-tuning of biological activity. Such flexibility is highly valued in drug design, where achieving high selectivity and efficacy is paramount.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine with greater accuracy. Molecular docking studies have shown that this molecule can bind to various enzymes and receptors, suggesting multiple potential therapeutic applications. For instance, its ability to interact with kinases and other signaling proteins makes it a candidate for developing treatments against cancers and inflammatory diseases.

The synthesis of 3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro and methoxy groups into the phenyl ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, paving the way for large-scale investigations.

In vitro studies have begun to unravel the pharmacological profile of 3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine. Initial experiments suggest that this compound exhibits moderate activity against certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, its interaction with inflammatory pathways has been explored, revealing promising results for its use in anti-inflammatory therapies.

The future direction of research on 3-(2-chloro-6-methoxyphenyl)but-3-en-1-amine will likely focus on optimizing its pharmacokinetic properties and exploring its mechanism of action in greater detail. By understanding how this compound interacts with biological targets at a molecular level, researchers can design more effective derivatives with improved therapeutic profiles.

Furthermore, the integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying promising candidates like 3-(2-chloro-6-methoxyphenyl)butenamidine (CAS No. 2228392 -77 -4). These computational tools can predict binding affinities and toxicities, allowing for rapid screening of large libraries of compounds.

The versatility of CAS No 2228392774 (CAS No 2228392774) makes it an attractive candidate for further investigation across multiple therapeutic domains. Its unique structural features offer opportunities for designing drugs that target complex diseases such as neurodegenerative disorders and autoimmune conditions.

In conclusion,CAS No 2228392774 (CAS No 2228392774) represents a significant advancement in pharmaceutical chemistry,CAS No 2228392774 (CAS No 2228392774) showcasing how novel molecular structures can lead to innovative therapeutic solutions. As research continues to uncover new applications,CAS No 2228392774 (CAS No 2228392774) will undoubtedly play a crucial role in shaping future medical treatments.

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